

Spectroscopic Profile of Aripiprazole N,N-Dioxide: A Technical Guide

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Compound of Interest

Compound Name: Aripiprazole N,N-Dioxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Aripiprazole N,N-Dioxide**, a significant metabolite of the atypical antipsychotic drug Aripiprazole. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for their acquisition. This document is intended to serve as a comprehensive resource for researchers involved in the analysis, characterization, and development of Aripiprazole and its related compounds.

Chemical Identity

Parameter	Value	Reference
Chemical Name	7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone	[1][2]
Synonyms	Aripiprazole-1,4-di-N-oxide	[3]
CAS Number	573691-13-1	[1][2]
Molecular Formula	C ₂₃ H ₂₇ Cl ₂ N ₃ O ₄	[1][2]
Molecular Weight	480.4 g/mol	[1][2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Aripiprazole N,N-Dioxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR ($\text{CDCl}_3 + \text{CD}_3\text{CN}$, δ ppm)[3]

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
3.1 - 4.1	m	8H	CH_2 (piperazine ring)
5.40	t	2H	O- CH_2
6.50	d	1H	Ar-H
6.50	s	1H	Ar-H
7.10	d	1H	Ar-H
7.60	t	1H	Ar-H
7.90	d	1H	Ar-H
8.90	d	1H	Ar-H

Mass Spectrometry (MS)

Parameter	Value
Molecular Ion (M^+)	480.4

Note: While a specific publication detailing the mass spectrum of **Aripiprazole N,N-Dioxide** was identified, the snippet did not contain the full spectrum or fragmentation pattern. The molecular ion is inferred from the molecular weight.

Infrared (IR) Spectroscopy

Specific IR absorption data for **Aripiprazole N,N-Dioxide** was not available in the searched literature. For comparative purposes, the IR data of the parent compound, Aripiprazole, is provided below.

Aripiprazole IR Spectrum (KBr, cm^{-1})[4]

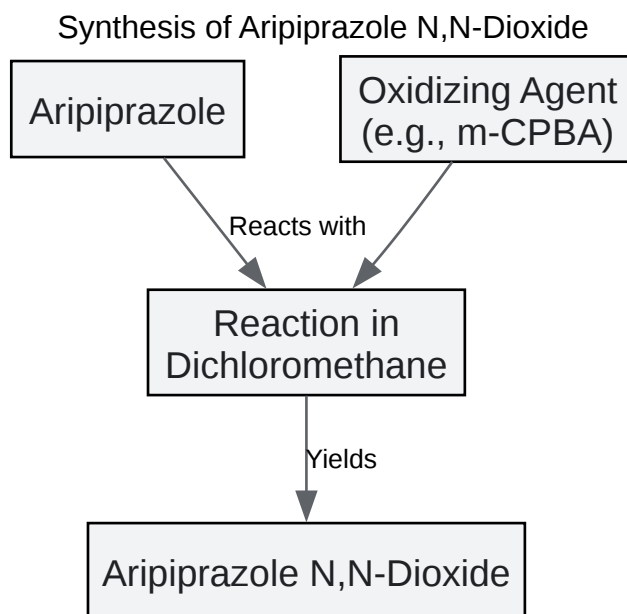
Wavenumber (cm^{-1})	Assignment
3196, 3108	N-H Stretching
2948, 2819	C-H Stretching
1675	C=O Stretching
1628, 1595, 1578, 1522	Aromatic C=C Stretching
1449	C-H Bending
1378	C-N Stretching
1274, 1243, 1197, 1173	C-O, C-N Stretching
960, 859, 830, 809, 784	C-H Bending (out of plane)
748, 713	C-Cl Stretching

Experimental Protocols

The following methodologies are based on the synthesis and characterization of Aripiprazole N-oxides as described in the literature.[3]

Synthesis of Aripiprazole N,N-Dioxide

The synthesis of **Aripiprazole N,N-Dioxide** is a key step for obtaining the compound for spectroscopic analysis. The process involves the oxidation of Aripiprazole.



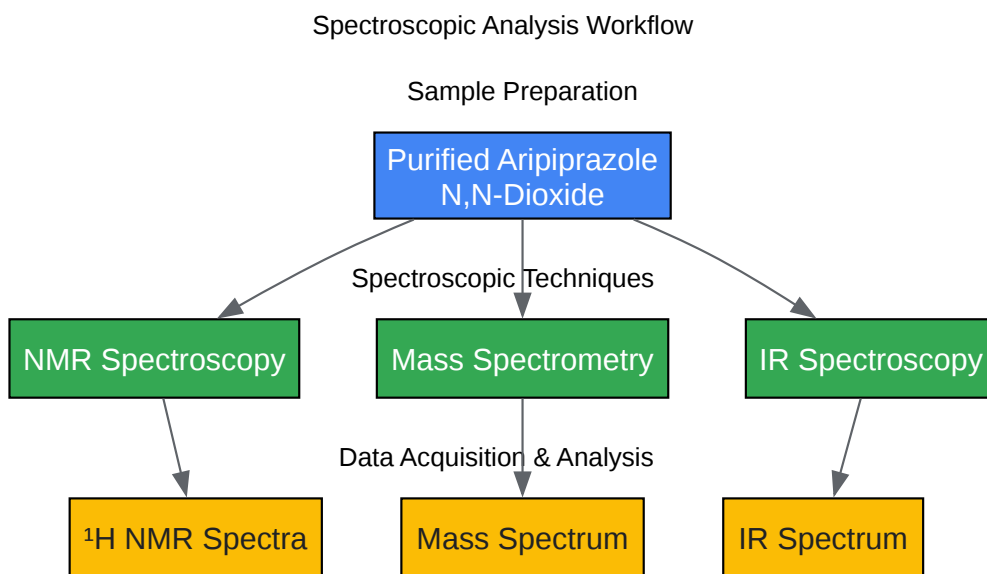
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A simplified workflow for the synthesis of **Aripiprazole N,N-Dioxide**.

Protocol:

- Aripiprazole is dissolved in a suitable organic solvent, such as dichloromethane.
- An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.
- The reaction mixture is stirred at room temperature for a specified period to allow for the oxidation of both nitrogen atoms on the piperazine ring.
- The resulting **Aripiprazole N,N-Dioxide** is then isolated and purified using standard laboratory techniques, such as column chromatography or recrystallization.

Spectroscopic Analysis Workflow



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General workflow for the spectroscopic characterization of **Aripiprazole N,N-Dioxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: The purified **Aripiprazole N,N-Dioxide** is dissolved in a suitable deuterated solvent mixture, such as deuterated chloroform (CDCl₃) and deuterated acetonitrile (CD₃CN).
- Data Acquisition: ¹H NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Mass Spectrometry (MS):

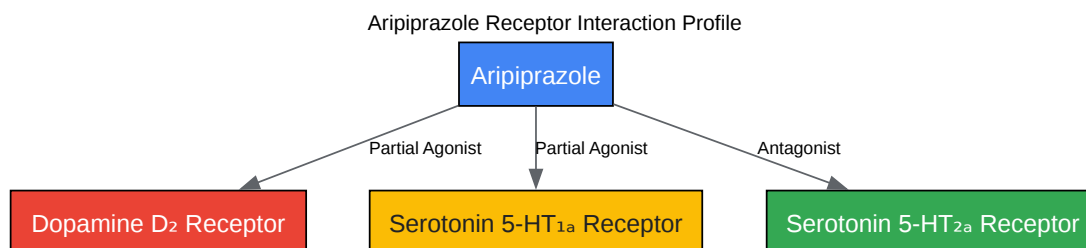
- Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the molecular ion peak.

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet or analyzed as a thin film.
- Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the distinct signaling pathways and pharmacological activity of **Aripiprazole N,N-Dioxide**. As a metabolite, its activity is likely related to that of the parent compound, Aripiprazole, which is known to be a partial agonist at dopamine D_2 and serotonin 5-HT_{1a} receptors and an antagonist at 5-HT_{2a} receptors. Further research is required to elucidate the specific interactions of the N,N-dioxide metabolite with these and other receptors.



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Receptor binding profile of the parent compound, Aripiprazole.

This guide provides a foundational summary of the spectroscopic data for **Aripiprazole N,N-Dioxide**. As research progresses, a more detailed understanding of its properties and biological activity will undoubtedly emerge.

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